![molecular formula C22H21N3O2S B2972060 4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396879-16-5](/img/structure/B2972060.png)
4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
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Description
This compound is a derivative of benzo[d]thiazole . It has a molecular formula of C22H21N3O2S and a molecular weight of 391.49. The benzo[d]thiazole ring is a part of many biologically active compounds .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Compounds containing the benzo[d]thiazole moiety have been studied for their potential to inhibit bacterial growth, such as inhibiting K1 capsule formation in uropathogenic Escherichia coli .
Antitumor Activity
Benzo[d]thiazole derivatives have been synthesized and evaluated for their antitumor properties. For example, certain thiazole derivatives have shown potent effects on prostate cancer cell lines .
Synthesis of Novel Compounds
The benzo[d]thiazole group can be used in the synthesis of novel compounds with potential biological activities, such as those involving reactions with acyl chloride and triethylamine .
Biological Evaluation
Related benzothiazole compounds have been synthesized and subjected to biological evaluation to determine their efficacy in various biological activities .
Inhibitory Activity Studies
Studies on the inhibitory activity of benzo[d]thiazole derivatives against various biological targets are ongoing, which could lead to the development of new therapeutic agents .
Chemical Synthesis Research
The benzo[d]thiazole core can be utilized in chemical synthesis research to create a variety of compounds with diverse biological activities .
properties
IUPAC Name |
4-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c23-12-16-1-3-17(4-2-16)13-27-14-18-7-9-25(10-8-18)22(26)19-5-6-20-21(11-19)28-15-24-20/h1-6,11,15,18H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOYCMBOWHYKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile |
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